Cyanine7 maleimide
Description
Historical Development of Cyanine Dyes
Origins in Photographic Sensitization
The cyanine dye family traces its origins to 1856, when the first cyanine compound was synthesized as a photosensitizer for silver halide emulsions. These dyes expanded the spectral sensitivity of photographic films into the visible and infrared ranges, with early applications focusing on color reproduction. By the 1870s, derivatives like fluorescein emerged, though their utility in biological imaging remained limited due to poor photostability and short emission wavelengths.
Advancements in Fluorescence Labeling
The 1990s marked a turning point with Alan Waggoner’s development of sulfonated cyanine dyes at Carnegie Mellon University. By introducing sulfonic acid groups to cyanine structures, Waggoner mitigated dye aggregation and improved aqueous solubility, enabling their use in protein labeling. This innovation led to the commercial Cy® dye series, which included Cyanine7 (Cy7) as a NIR-optimized variant. Key milestones in cyanine dye evolution are summarized in Table 1.
Table 1: Evolution of Cyanine Dyes
Evolution of Maleimide Chemistry in Bioconjugation
Early Applications and Limitations
Maleimides were first employed in bioconjugation during the 1960s due to their rapid thiol-specific reactivity (second-order rate constants: 100–1,000 M⁻¹s⁻¹). However, early maleimide-protein conjugates suffered from instability due to retro-Michael reactions and thiol exchange in vivo. For example, thio-succinimide adducts formed between maleimides and cysteine residues were prone to degradation by glutathione, limiting their utility in therapeutic antibody-drug conjugates (ADCs).
Modern Innovations in Stability and Control
Recent advances address these challenges through structural modifications and controlled hydrolysis strategies:
- Self-hydrolyzing maleimides : Derivatives like o-CH₂NHⁱPr phenyl maleimides undergo rapid ring-opening hydrolysis post-conjugation, forming stable thiomaleamic acids resistant to thiol exchange.
- Heterobifunctional crosslinkers : Reagents such as sulfo-SMCC combine maleimide thiol reactivity with NHS ester amine targeting, enabling precise protein-protein conjugations.
- Stimuli-responsive systems : Photochemical or enzymatic triggers allow on-demand hydrolysis of thio-succinimide intermediates, enhancing temporal control in conjugate assembly.
Table 2: Generations of Maleimide Bioconjugation Reagents
| Generation | Example | Improvement |
|---|---|---|
| First | N-Ethylmaleimide | High thiol specificity but irreversible aggregation |
| Second | Bromomaleimide | Reduced retro-Michael reactivity |
| Third | Sulfo-SMCC | Enhanced solubility and reduced quenching |
| Fourth | DBCO-maleimide | Bioorthogonal compatibility via strain-promoted cycloaddition |
Significance in Near-Infrared Fluorescence Research
Optical Advantages Over Visible-Light Dyes
Cyanine7 maleimide’s NIR fluorescence offers distinct advantages for biological imaging:
- Deep tissue penetration : NIR light (700–900 nm) scatters less in biological tissues, enabling imaging at depths up to 10 cm.
- Reduced background interference : Endogenous molecules like flavins and NADH exhibit minimal autofluorescence in the NIR range, improving signal-to-noise ratios.
- Multiplexing capability : Cyanine7’s spectral profile allows simultaneous use with visible-light dyes (e.g., FITC) in multi-channel imaging.
Applications in Biomedical Research
- Tumor-associated macrophage (TAM) imaging : Cyanine7-labeled deoxymannose (Cy7-DM) selectively binds mannose receptors on M2 macrophages, enabling non-invasive tracking of TAM density in murine tumor models.
- Neutrophil migration studies : PEGylated Cyanine7 conjugates visualize neutrophil infiltration in inflammatory models with high spatial resolution.
- Protein interaction analysis : Maleimide-thiol conjugation facilitates Förster resonance energy transfer (FRET) studies to map protein-protein interactions in live cells.
Table 3: Comparative Performance of NIR Dyes
| Dye | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield | Brightness* |
|---|---|---|---|---|
| Cyanine5 | 649 | 670 | 0.28 | 1.0 |
| Cyanine7 | 750 | 773 | 0.30 | 1.2 |
| IRDye 800CW | 774 | 789 | 0.12 | 0.6 |
| *Brightness normalized to Cyanine5 = 1.0 |
Properties
CAS No. |
2120392-49-4 |
|---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyanine7 Core Structure
The Cy7 fluorophore is a polymethine dye characterized by a conjugated indolenine-hexamethine-indolenine backbone. Industrial synthesis typically involves condensation reactions between substituted indolenium salts and glutaconaldehyde dianil intermediates. Key steps include:
-
Formation of the methine bridge : Reacting 1,3,3-trimethyl-2-methyleneindoline with glutaconaldehyde dianil hydrochloride under acidic conditions yields the symmetric cyanine structure.
-
Chloride counterion incorporation : Precipitation with sodium perchlorate or tetrafluoroborate ensures stable salt formation.
Critical parameters include temperature control (0–5°C for methine bridge formation) and exclusion of moisture to prevent hydrolysis. The product is purified via column chromatography (silica gel, dichloromethane/methanol eluent) and recrystallized from ethanol.
Functionalization with Maleimide Group
Maleimide conjugation occurs through nucleophilic acyl substitution. The Cy7 core is modified with a carboxylate group at the N-alkyl chain, which is activated as an N-hydroxysuccinimide (NHS) ester for subsequent reaction with maleimide-containing linkers.
-
Dissolve Cy7-NHS ester (5.0 mg, 7.7 µmol) in anhydrous DMF.
-
Add 2-maleimidoethylamine (1.2 eq) and triethylamine (3 eq).
-
Stir at 25°C for 12 h under nitrogen.
-
Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
| Reaction Component | Quantity | Role |
|---|---|---|
| Cy7-NHS ester | 5.0 mg | Core fluorophore |
| 2-Maleimidoethylamine | 1.1 mg | Maleimide donor |
| Triethylamine | 3.2 µL | Base catalyst |
Yield typically exceeds 65% after optimization.
Conjugation Methods for Protein Labeling
Thiol Group Generation in Target Proteins
Maleimide reacts selectively with free thiols (-SH). For proteins lacking accessible cysteines, disulfide reduction is required:
-
Prepare IgG (1 mg/mL) in 20 mM Tris-HCl (pH 8.0).
-
Add 1 M DTT (20 µL/mL) and incubate at 25°C for 30 min.
-
Remove excess DTT using Zeba Spin columns (7K MWCO).
Critical considerations :
Maleimide-Thiol Conjugation
-
Dissolve Cy7-maleimide in DMSO (10 mM stock).
-
Add dye solution to protein (1:3 molar ratio) in PBS (pH 7.2–7.4).
-
Incubate at 4°C for 2 h with gentle agitation.
-
Quench with 10 mM β-mercaptoethanol.
| Parameter | Optimal Range | Impact on Efficiency |
|---|---|---|
| pH | 6.5–7.5 | Higher pH accelerates reaction but risks hydrolysis |
| Temperature | 4–25°C | Lower temps reduce aggregation |
| Dye:Protein ratio | 3:1–5:1 | Minimizes overlabeling |
Post-conjugation purification uses size-exclusion chromatography (Sephadex G-25) or dialysis (MWCO 3.5 kDa).
Analytical Characterization
Spectrophotometric Analysis
Validate conjugation success via absorbance ratios:
Mass Spectrometry
MALDI-TOF MS reveals mass shifts corresponding to dye attachment. For IgG (150 kDa), expect increments of ~707 Da per Cy7-maleimide.
Case Study: Antibody-Dye Conjugate Production
Objective : Label anti-HER2 IgG with Cy7-maleimide for tumor imaging.
-
Reduce IgG with 10 mM TCEP (pH 6.0, 30 min).
-
React with Cy7-maleimide (5:1 molar ratio) in PBS + 10% DMSO.
-
Purify via ÄKTA Pure (Superdex 200 Increase).
-
Results :
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Dye aggregation | Use co-solvents (5–10% DMSO) |
| Maleimide hydrolysis | Conduct reactions at pH <8.0 |
| Protein denaturation | Stabilize with 0.1% BSA |
Organic solvent tolerance varies by protein; pilot studies at 1:1 dye:protein ratios are advised.
Industrial-Scale Manufacturing
Lumiprobe’s GMP process highlights:
Chemical Reactions Analysis
Core Reaction Mechanism: Thiol-Maleimide Michael Addition
Cyanine7 maleimide undergoes a Michael addition reaction with thiol groups (-SH), forming a stable thiosuccinimide bond. This reaction is driven by:
- Ring strain in the maleimide group
- Electrophilicity of the α,β-unsaturated carbonyl system
- Chemoselectivity for thiols over amines at pH 6.5–7.5
Key Reaction Parameters
| Parameter | Optimal Condition | Effect on Reaction Efficiency |
|---|---|---|
| pH | 6.5–7.5 | Maximizes thiolate ion formation |
| Temperature | 25–37°C | Balances reaction speed and biomolecule stability |
| Molar Ratio | 1:1 to 1:5 (dye:thiol) | Prevents over-labeling |
This reaction is widely employed to label cysteine residues in peptides/proteins, enabling applications in fluorescent imaging and drug conjugates .
Stability and Pharmacokinetic Performance
In hybrid imaging probes, this compound conjugates exhibited exceptional stability under physiological conditions :
[68Ga]Sulfo-Cy7-FSC-RGD Stability Profile
| Condition | 1h | 2h | 4h |
|---|---|---|---|
| Phosphate Buffer | 95.7% | 94.7% | 94.4% |
| Human Serum | 94.9% | 94.4% | 92.6% |
The conjugate maintained >90% integrity for 4 hours in serum, outperforming acid-cleavable analogs. This stability is critical for in vivo tracking applications .
Challenges and Mitigation Strategies
Retro-Michael Reaction Risk
Thiosuccinimide bonds can reverse under:
- High pH (>8.5)
- Excess free thiols
- Elevated temperatures
Stabilization Methods
Scientific Research Applications
Key Features of Cyanine7 Maleimide
- Near-Infrared Emission : Emits light at approximately 775 nm, which is beneficial for deep tissue imaging due to minimal background interference.
- Selective Reactivity : The maleimide group specifically targets cysteine residues in proteins, ensuring efficient and targeted labeling.
- High Photostability : Maintains strong fluorescence over extended periods, making it suitable for long-term imaging studies.
Applications in Scientific Research
-
Protein Labeling
- This compound is widely used for labeling proteins with free thiol groups. This application is crucial in tracking protein interactions and dynamics within biological systems.
- Case Study : In a study involving glioma-targeting peptides, this compound was conjugated to peptides to evaluate their distribution in tumor regions. The labeled peptides demonstrated significantly higher fluorescence intensity in glioma tissues compared to non-targeted controls, indicating effective targeting capabilities .
-
In Vivo Imaging
- The dye's near-infrared properties allow for effective visualization of biomolecules in living organisms. This application is particularly useful in preclinical studies for understanding disease mechanisms and drug delivery systems.
- Data Table: Imaging Properties of this compound
Property Value Absorption Maximum 750 nm Emission Maximum 775 nm Extinction Coefficient 199,000 M Photostability High -
Bioconjugation
- This compound facilitates the tagging of biomolecules for easy tracking and detection within complex biological environments. This feature is particularly valuable in the development of hybrid imaging probes.
- Case Study : A study developed targeted hybrid imaging probes using this compound conjugated with various biomolecules. These probes showed enhanced binding affinity and specificity for cancer cells, demonstrating the potential for targeted imaging applications .
Case Study 1: Glioma Targeting
In a comprehensive study on glioma therapy, researchers utilized this compound to label specific peptides aimed at targeting glioma cells. The results indicated that the conjugated peptides exhibited enhanced distribution within tumor regions compared to non-targeted controls, highlighting the efficacy of this compound in targeted therapy applications .
Case Study 2: Hybrid Imaging Probes
Research focused on developing hybrid imaging probes by scaffolding chelators with this compound demonstrated significant improvements in receptor binding and cellular uptake. The study reported IC50 values indicating strong binding affinity to cancer cell receptors, showcasing the utility of this compound in creating effective imaging agents for cancer diagnostics .
Mechanism of Action
Cyanine7 maleimide exerts its effects through the formation of a stable thioether bond with sulfhydryl groups in proteins and peptides. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The near-infrared properties of Cyanine7 allow for deep tissue imaging with minimal background interference .
Comparison with Similar Compounds
Cyanine5 Maleimide (Cy5-MAL)
- Excitation/Emission : ~650/670 nm (visible-NIR range).
- Solubility : More hydrophilic than Cy7-MAL, enabling broader use in aqueous environments .
- Formulation : Often provided as triethylammonium salts (vs. potassium salts) for enhanced solubility without altering optical properties .
- Applications : Suitable for cell-surface labeling and assays requiring moderate tissue penetration.
Sulfo-Cyanine7 Maleimide (Sulfo-Cy7-MAL)
- Modification : Sulfonation introduces negatively charged sulfonate groups, significantly improving water solubility .
- Excitation/Emission : Matches Cy7-MAL (750/773 nm).
- Advantages : Eliminates the need for organic co-solvents in aqueous reactions, ideal for in vivo applications requiring rapid clearance of unbound dye .
Alexa Fluor 680 Maleimide and DyLight 680 Maleimide
- Excitation/Emission : ~680/700 nm, overlapping with Cy7-MAL but with slightly red-shifted emission.
- Performance : Higher quantum yields (e.g., Alexa Fluor 680: Φ ≈ 0.36) and photostability compared to cyanine dyes .
- Trade-offs : Higher cost and proprietary synthesis protocols.
Quantitative Comparison Table
Research Findings
Superior Tissue Penetration : Cy7-MAL outperforms Cy5-MAL in in vivo imaging due to reduced light scattering and absorption by hemoglobin/water in the NIR window .
Structural Optimization: Substituting the maleimide group with heterocyclic moieties (e.g., pyridyl or thienyl) enhances binding potency, as seen in non-cyanine maleimide derivatives targeting kinases like GSK3β .
Formulation Variability : Triethylammonium salt formulations (e.g., from Li’s Biotech) improve Cy7-MAL solubility compared to potassium salts, enabling efficient labeling without aggregation .
Q & A
Basic Research Questions
Q. What are the standard protocols for conjugating Cyanine7 maleimide to thiol-containing biomolecules?
- Methodological Answer : Conjugation typically involves incubating this compound with thiolated biomolecules (e.g., proteins, peptides) in pH 6.5–7.4 buffers (e.g., phosphate or Tris) to balance reactivity and stability. A 2–5-fold molar excess of the dye is recommended to ensure efficient labeling while minimizing aggregation. Reaction times range from 30 minutes to 2 hours at 4–25°C, followed by purification via size-exclusion chromatography or dialysis. Characterization using UV-Vis spectroscopy (peak ~750 nm for Cy7) and mass spectrometry confirms labeling efficiency .
Q. How can researchers characterize the purity and conjugation efficiency of this compound-labeled proteins?
- Methodological Answer : Use SDS-PAGE with in-gel fluorescence imaging to confirm covalent binding. Quantify free dye removal via HPLC (reverse-phase columns) or absorbance ratios (A750/A280). For precise stoichiometry, employ mass spectrometry to detect shifts in molecular weight corresponding to dye attachment. Dynamic light scattering (DLS) can assess aggregation post-conjugation .
Q. What are the optimal storage conditions for this compound to maintain reactivity?
- Methodological Answer : Lyophilize the dye in aliquots and store at -20°C under inert gas (e.g., argon) to prevent hydrolysis. Reconstitute in anhydrous DMSO or DMA immediately before use. Avoid repeated freeze-thaw cycles and exposure to humidity .
Advanced Research Questions
Q. How can thiosuccinimide linkage instability in this compound conjugates be addressed?
- Methodological Answer : Thiosuccinimide hydrolysis can be mitigated by using maleimide derivatives with steric hindrance (e.g., bromomaleimide) or stabilizing additives like tris(2-carboxyethyl)phosphine (TCEP). Alternatively, employ "self-hydrolyzing" maleimides that form stable succinamic acid linkages post-conjugation .
Q. What strategies prevent maleimide hydrolysis during nanoparticle (NP) preparation?
- Methodological Answer : Limit sonication time and temperature (<25°C) during NP formulation. Use pH 6.5 buffers to slow hydrolysis kinetics. Monitor maleimide integrity via UV-Vis at 302 nm or H NMR to track hydrolysis products (maleamic acid) .
Q. Can this compound enable reversible cross-linking in dynamic biological systems?
- Methodological Answer : Yes, by integrating Diels-Alder adducts (e.g., maleimide-furan pairs). After conjugation, retro-Diels-Alder reactions at elevated temperatures (~60–90°C) can reverse cross-linking, enabling dynamic material redesign. This is useful for recyclable hydrogels or stimuli-responsive drug carriers .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for this compound conjugation in complex biological systems?
- Methodological Answer :
- pH Control : Use buffers (e.g., HEPES, pH 7.0) to avoid competing reactions with amine groups.
- Competitive Thiols : Add EDTA to chelate metal ions that oxidize free thiols. Pre-treat samples with TCEP to reduce disulfides.
- Molar Ratio Titration : Perform pilot studies with dye-to-protein ratios from 1:1 to 10:1 to balance labeling efficiency and steric effects .
Q. How to resolve discrepancies in this compound labeling efficiency across studies?
- Methodological Answer :
- Variable Analysis : Systematically test buffer composition (e.g., phosphate vs. Tris), temperature, and thiol accessibility (e.g., protein denaturation with urea).
- Statistical Validation : Use ANOVA to compare labeling efficiencies under different conditions. Report confidence intervals (95%) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
